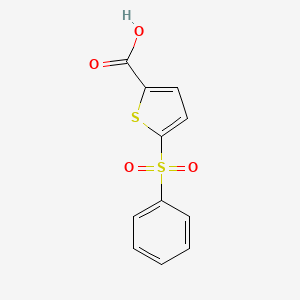

5-(Benzenesulfonyl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a chemical compound . It is not intended for human or veterinary use and is for research use only.

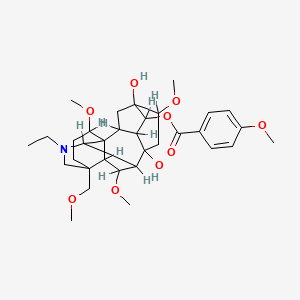

Molecular Structure Analysis

The molecular formula of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid is C11H8O4S2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

5-(Benzenesulfonyl)thiophene-2-carboxylic acid has been utilized in the synthesis of various compounds with potential biological applications. For instance, 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and further treated to produce C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Oxidative Cyclization in Synthesis

The compound has been involved in the oxidative cyclization process to synthesize benzocarbazoloquinones, a crucial step in developing various chemical entities (Rajeswaran & Srinivasan, 1994).

In Polysubstituted Benzothiophenes Synthesis

It played a role in the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, which are valuable for their liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).

Antitumor and Antibacterial Applications

Thiophene derivatives of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid have been synthesized for potential use as antitumor and antibacterial agents, showing significant activity in vitro against various human tumor cell lines and bacterial strains (Hafez, Alsalamah, & El-Gazzar, 2017).

In the Synthesis of Polycyclic and Multi-substituted Thiophene Derivatives

The compound has been used in the synthesis of novel polycyclic and multi-substituted thiophene derivatives, showcasing the versatility of this chemical in organic synthesis (Yang & Fang, 2007).

Role in Supramolecular Liquid-Crystalline Complexes

It has also been a starting point for forming novel supramolecular liquid-crystalline complexes, which are crucial in materials science for developing new functional materials (Tso et al., 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S2/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPIQZLNXZHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967791 |

Source

|

| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |

CAS RN |

5324-78-7 |

Source

|

| Record name | MLS002637641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)